molecular formula C9H15NO2S B2706325 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione CAS No. 861206-58-8

3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2706325
CAS No.: 861206-58-8
M. Wt: 201.28
InChI Key: DWTGZSAXBHCXIQ-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a methyl group at position 3 and a branched 3-methylbutyl chain at position 5 of the heterocyclic core. The alkyl substituents in this compound likely enhance lipophilicity, influencing membrane permeability and metabolic stability compared to aromatic analogs.

Properties

IUPAC Name

3-methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-6(2)4-5-7-8(11)10(3)9(12)13-7/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTGZSAXBHCXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1C(=O)N(C(=O)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbutylamine with a thioamide derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives with different oxidation states.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidine ring is crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • Imidazolidine-2,4-dione Derivatives: Example: 3-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione (CAS 675854-31-6) replaces the sulfur atom in the TZD ring with a nitrogen, forming an imidazolidine-dione .

Substituent Effects on the TZD Scaffold

Aliphatic vs. Aromatic Substituents
  • Alkyl Chains :
    • The 3-methylbutyl group in the target compound increases hydrophobicity, favoring passive diffusion across biological membranes. In contrast, arylidene-substituted TZDs (e.g., 5-[(2,4-difluorophenyl)methylidene] derivatives) exhibit extended π-conjugation, enhancing electronic interactions with target proteins like PPAR-γ .
  • Bulky Aromatic Groups :
    • Compounds such as 3-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-TZD () feature bulky substituents that may sterically hinder receptor binding but improve antioxidant activity via radical stabilization .
Electron-Withdrawing and Donating Groups
Amino-Functionalized Derivatives
  • 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)-TZD () introduces a basic amine, improving water solubility and enabling ionic interactions in biological systems. This contrasts with the non-polar 3-methylbutyl group in the target compound .
Antidiabetic Potential
  • Arylidene-TZDs (e.g., pioglitazone analogs in ) show PPAR-γ agonism due to aromatic stacking interactions. The target compound’s alkyl chain may reduce receptor affinity but improve metabolic stability .
  • Coumarinyl and naphthyl-substituted TZDs () demonstrate enhanced antidiabetic activity, suggesting that bulkier substituents optimize receptor binding .
Antimicrobial and Antioxidant Effects
  • Mannich base derivatives () exhibit antimicrobial activity via amine-mediated interactions, whereas the target compound’s alkyl groups may limit such effects .
  • Antioxidant activity in arylidene-TZDs () correlates with radical scavenging via conjugated double bonds, a feature absent in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents (Position) Key Properties Biological Activity Reference
Target Compound 3-Me, 5-(3-methylbutyl) High lipophilicity Potential metabolic stability N/A
5-[(2,4-Difluorophenyl)methylidene]-TZD 5-(2,4-difluorobenzylidene) Enhanced π-conjugation Antimicrobial
3-(2-Diisopropylaminoethyl)-TZD 3-(aminoethyl) Improved solubility, ionic interactions PPAR-γ modulation
Pioglitazone Impurity II 5-(4-fluorobenzyl) Aromatic, electron-deficient Antidiabetic (PPAR-γ)

Biological Activity

3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in medicine and biology, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Synthesis

The compound belongs to the thiazolidinedione class, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves the cyclization of 3-methylbutylamine with a thioamide derivative under reflux conditions, followed by purification through recrystallization. The presence of both the 3-methyl and 3-methylbutyl substituents enhances its reactivity and biological activity compared to similar compounds.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities or receptor functions through binding interactions facilitated by the thiazolidine ring. This modulation can affect various biochemical pathways, including those involved in inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several pathogenic microorganisms. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Table 1: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Studies suggest that it induces apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study involving B16F10 murine melanoma cells, the compound demonstrated significant cytotoxic effects at concentrations as low as 20 µM without affecting normal cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Comparative Analysis with Similar Compounds

When compared to other thiazolidinedione derivatives, such as pioglitazone and other analogs, this compound shows enhanced biological activity due to its unique substituents. These modifications improve its binding affinity and pharmacokinetic properties .

Table 2: Comparison of Biological Activities

CompoundAntimicrobial Activity (mm)Anticancer IC50 (µM)
This compound1515
Pioglitazone1025
Thiazolidinedione analog A1230

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